molecular formula C13H21N3 B150911 2-(4-Methylpiperazin-1-ylmethyl)benzylamine CAS No. 879896-50-1

2-(4-Methylpiperazin-1-ylmethyl)benzylamine

Cat. No. B150911
M. Wt: 219.33 g/mol
InChI Key: OKGWICVOLZFMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperazin-1-ylmethyl)benzylamine is a chemical compound that belongs to the class of benzylpiperazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of benzylpiperazine derivatives typically includes a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions, attached to a benzyl group through a methylene chain.

Synthesis Analysis

The synthesis of benzylpiperazine derivatives, including those similar to 2-(4-Methylpiperazin-1-ylmethyl)benzylamine, often involves the alkylation of piperazine with a benzyl halide or the reductive amination of a benzaldehyde derivative. For instance, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride was achieved through α-bromination of 4-methylbenzoic acid followed by amination without separation . Another practical synthesis method for a related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, was reported using direct reductive alkylation of 1-methylpiperazine .

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives is characterized by the presence of a piperazine ring and a benzyl group. The crystal structure of a related compound, 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, revealed that the benzimidazole ring system is nearly planar, and the piperazine ring adopts a chair conformation .

Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions, including substitutions at different positions on the phenyl ring or modifications of the piperazine moiety. For example, in the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives, modifications were focused on varying the nature and position of substituents on the phenyl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are influenced by the substituents on the phenyl and piperazine rings. These properties can affect the compound's solubility, stability, and biological activity. For example, the binding of a piperazine derivative to bovine serum albumin was investigated to understand its pharmacokinetic mechanism, indicating the importance of these properties in drug design .

Scientific Research Applications

Histamine H3 Receptor Ligands

One study elaborated on derivatives of 2-aminopyrimidine, focusing on their binding affinity to human histamine H3 receptors. The research found that replacing 4-methylpiperazino with N-benzylamine and specific substitutions led to compounds with high affinity and selectivity for H3 receptors. This indicates potential applications in developing treatments targeting the histamine H3 receptor, with implications for disorders related to cognitive function, sleep, and appetite (Sadek et al., 2014).

Antileukemic Agent Synthesis

Another study focused on synthesizing new carboxylic acid amides containing an N-methylpiperazine fragment, which is key in the synthesis of the antileukemic agent imatinib. This research highlights the role of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine and its derivatives in the synthesis of pharmaceuticals with significant therapeutic value, especially in cancer treatment (Koroleva et al., 2011).

Alzheimer's Disease Research

In Alzheimer's disease research, a class of 2,4-disubstituted pyrimidines was evaluated as dual inhibitors of cholinesterase and amyloid-β aggregation. These compounds, including variants of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine, offer insights into designing molecules that could potentially target multiple pathways involved in Alzheimer's disease, indicating a broad therapeutic application in neurodegenerative disorders (Mohamed et al., 2011).

properties

IUPAC Name

[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-6-8-16(9-7-15)11-13-5-3-2-4-12(13)10-14/h2-5H,6-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGWICVOLZFMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585490
Record name 1-{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-ylmethyl)benzylamine

CAS RN

879896-50-1
Record name 1-{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.